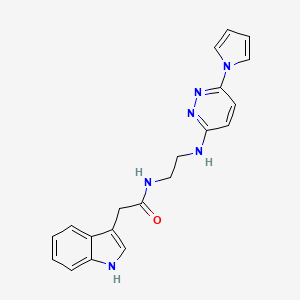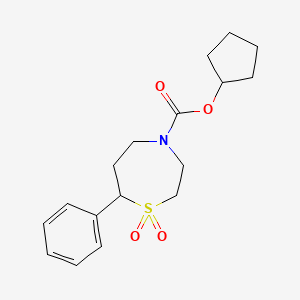![molecular formula C19H22N6O2 B2796974 (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 2034334-79-5](/img/structure/B2796974.png)
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound might involve complex organic reactions. For instance, the synthesis of 2-methylimidazo[1,2-a]pyridine involves reactions with sodium methoxide . Another related compound, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz), is used to oxidize thiols to disulfides in aqueous medium .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The molecular formula is C15H18N4O3. Further structural analysis would require more specific data such as X-ray diffraction .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, pytz interacts with thiol to accept one electron and produces an organosulphur radical . The reaction proceeds through the formation of an organosulphur radical .科学的研究の応用
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, like pyrazoles, imidazoles, and pyridines, are extensively studied for their pharmacological properties. For instance, pyrazole derivatives have been synthesized and evaluated for their potential as antimicrobial, antifungal, antiviral, and antioxidant agents. These compounds often serve as the core structure in a variety of pharmaceuticals due to their ability to interact with biological targets in a selective manner. The versatility of heterocyclic compounds in drug design is attributed to their structural diversity and the possibility to modify them to enhance their bioactivity and selectivity towards specific biological targets (Sheetal et al., 2018).
Catalysis and Organic Synthesis
Heterocyclic N-oxide derivatives, including pyridine and imidazole scaffolds, have shown remarkable utility in organic synthesis and catalysis. These compounds facilitate a range of reactions and are integral in the design of catalysts for asymmetric synthesis, thereby playing a crucial role in the development of new synthetic methodologies. Their applications extend to metal complex formation and medicinal chemistry, where they contribute to the discovery and optimization of drug candidates with improved pharmacological profiles (Dongli Li et al., 2019).
Material Science and Electrophotonic Applications
The structural characteristics of heterocyclic compounds make them suitable for applications in material science, including the development of optoelectronic devices, sensors, and photovoltaic materials. Pyrimidine derivatives, for instance, are used as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, which can be exploited in the design of optical sensors. These materials are significant in the development of technologies that require precise molecular recognition properties (Gitanjali Jindal & N. Kaur, 2021).
作用機序
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Based on the structure and the known activities of similar compounds, it might interact with its targets by binding to specific enzymes or proteins, thereby inhibiting their function .
Biochemical Pathways
Given its potential anti-tubercular activity, it might interfere with the metabolic pathways of mycobacterium tuberculosis, leading to the inhibition of bacterial growth .
Pharmacokinetics
The molecular weight of the compound is 366425, which is within the acceptable range for drug-like molecules, suggesting it might have favorable pharmacokinetic properties.
Result of Action
If it indeed has anti-tubercular activity, it might lead to the inhibition of mycobacterium tuberculosis growth, thereby helping to control the spread of tuberculosis .
特性
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-13-18(25-8-5-4-6-15(25)21-13)19(26)24-9-7-14(12-24)27-17-11-20-10-16(22-17)23(2)3/h4-6,8,10-11,14H,7,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSLCKYQXPZPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)OC4=NC(=CN=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methoxy-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2796891.png)







![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide](/img/structure/B2796905.png)
![2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(2-furylmethyl)acetamide](/img/structure/B2796906.png)
![8-(3,4-dimethoxyphenethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2796907.png)

![2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2796910.png)
![Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2796913.png)